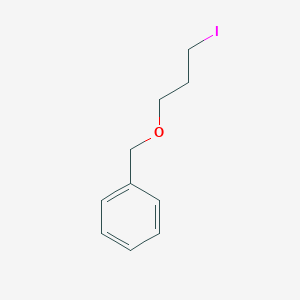

1-Benzyloxy-3-iodopropane

Description

General Overview of Halogenated Alkanes in Chemical Transformations

Halogenated alkanes, also known as alkyl halides, are a class of organic compounds derived from alkanes by the replacement of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.publumenlearning.com These compounds are fundamental in organic chemistry, serving as versatile starting materials and intermediates for the synthesis of a wide array of more complex molecules. byjus.comquora.com The presence of a halogen atom introduces a polar carbon-halogen (C-X) bond, where the carbon atom becomes electrophilic (partially positive) due to the higher electronegativity of the halogen. quora.com This polarity is the key to their reactivity, making them susceptible to attack by nucleophiles. quora.com

A primary reaction pathway for halogenated alkanes is the substitution reaction, where the halogen atom is replaced by another atom or functional group. byjus.comlibretexts.org This transformation allows for the introduction of various functionalities, converting alkanes, which are typically unreactive, into more useful compounds. byjus.comquora.com The halogenation of an alkane, often initiated by heat or light, provides a method to functionalize these otherwise inert molecules. byjus.comlibretexts.org The reactivity of halogenated alkanes is influenced by the nature of the halogen, with alkyl iodides generally being the most reactive, and by the structure of the alkyl group (primary, secondary, or tertiary). fiveable.me

Strategic Importance of Alkyl Iodides in Synthetic Organic Chemistry

Among the halogenated alkanes, alkyl iodides hold a position of strategic importance in synthetic organic chemistry. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. This characteristic facilitates nucleophilic substitution reactions, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

Alkyl iodides are key substrates in numerous name reactions and transformations. A classic example is the Finkelstein reaction, a halogen exchange process where an alkyl chloride or bromide is converted into a more reactive alkyl iodide by treatment with a salt like potassium iodide (KI). calibrechem.com This conversion is a cornerstone of many synthetic pathways, enabling subsequent reactions that might not proceed efficiently with less reactive alkyl halides. calibrechem.com

The introduction of iodine into organic molecules is a critical step for creating versatile building blocks. mdpi.com These iodinated compounds are frequently used as reagents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures. pressbooks.pubfiveable.memdpi.com Their utility extends to transition metal-catalyzed cross-coupling reactions, where the C-I bond is readily activated, and in the formation of organometallic reagents. Aryl iodides, a related class of compounds, are particularly important for constructing biaryl systems commonly found in medicinal chemistry and materials science. calibrechem.comacs.org

Contextualization of 1-Benzyloxy-3-iodopropane within Modern Synthetic Research

This compound is a specific alkyl iodide that exemplifies the synthetic utility of this class of compounds. It serves as a valuable reagent and building block in multistep organic syntheses. Its structure incorporates a primary alkyl iodide, which is highly reactive towards nucleophilic substitution, and a benzyl (B1604629) ether protecting group. This protecting group is stable under a variety of reaction conditions but can be readily removed at a later synthetic stage, revealing a primary alcohol.

This bifunctional nature makes this compound a useful three-carbon synthon. For instance, it has been employed in the alkylation of nucleophiles in the total synthesis of complex natural products like Aigialomycin D. wgtn.ac.nz In another example, it was used in the synthesis of (-)-kopsinine, where it participated in an alkylation step to construct a key intermediate. researchgate.net The compound's ability to introduce a protected three-carbon chain is a valuable strategy for building molecular complexity. biosynth.com

The synthesis of this compound itself is straightforward, typically involving the iodination of its corresponding alcohol, 3-benzyloxy-1-propanol (B156065). prepchem.comscientificlabs.co.ukchemicalbook.com A common method utilizes triphenylphosphine (B44618), iodine, and pyridine (B92270) to convert the alcohol to the iodide with good yield. prepchem.com

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5375-00-8 biosynth.comguidechem.com |

| Molecular Formula | C₁₀H₁₃IO biosynth.comguidechem.com |

| Molecular Weight | 276.11 g/mol biosynth.comguidechem.com |

| Synonyms | Benzene, [(3-iodopropoxy)methyl]-; 1-((3-iodopropoxy)methyl)benzene echemi.com |

| Canonical SMILES | C1=CC=C(C=C1)COCCCI biosynth.comguidechem.com |

| State | Oil / Liquid prepchem.comottokemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWINYLTVDEBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440467 | |

| Record name | 1-Benzyloxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5375-00-8 | |

| Record name | [(3-Iodopropoxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5375-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyloxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 3 Iodopropane

Pathways for the Preparation of 1-Benzyloxy-3-iodopropane

The synthesis of this compound is most commonly achieved through the conversion of an alcohol precursor, specifically 3-benzyloxy-1-propanol (B156065). This transformation falls under the broader category of converting alcohols to alkyl iodides, a fundamental process in organic chemistry. cmu.edu

Transformation from Oxygenated Precursors

The primary route to this compound involves the direct iodination of 3-benzyloxy-1-propanol. scientificlabs.co.ukchemicalbook.comottokemi.com This method leverages the hydroxyl group of the alcohol as a leaving group, which is substituted by an iodide ion.

A well-documented method for the synthesis of this compound from 3-benzyloxy-1-propanol involves the use of triphenylphosphine (B44618) and iodine. prepchem.com In a typical procedure, triphenylphosphine is dissolved in a solvent like benzene, to which iodine is added. After a period of stirring, pyridine (B92270) is introduced, followed by the slow addition of 3-benzyloxy-1-propanol. The reaction is then allowed to proceed for several hours. This process, often referred to as the Appel reaction, is a common and effective way to convert primary and secondary alcohols to the corresponding alkyl iodides. youtube.com

Another established protocol utilizes a combination of triphenylphosphine, iodine, and imidazole (B134444) in a solvent such as toluene (B28343). researchgate.net This system is also highly effective for the conversion of alcohols to alkyl iodides. cmu.edu

The following table summarizes a specific experimental procedure for the iodination of 3-benzyloxy-1-propanol:

| Reagent | Molar Amount | Volume/Mass |

| Triphenylphosphine | 0.318 mole | 83.3 g |

| Iodine | 0.318 mole | 80 g |

| Pyridine | 0.618 mole | 50 ml |

| 3-Benzyloxy-1-propanol | 0.192 mole | 32 g |

| Benzene | - | 450 ml (total) |

| Methanol | - | 40 ml |

Table 1: Reagents and quantities for the synthesis of this compound. prepchem.com

The efficiency of converting alcohols to alkyl iodides can be influenced by several factors, including the choice of reagents and reaction conditions. While the triphenylphosphine/iodine system is widely used, other reagents and systems have been developed to offer milder conditions, easier workup procedures, or improved yields. cmu.edu

For instance, the use of a polymer-supported triphenylphosphine (PS-TPP) in conjunction with iodine and imidazole offers the advantage of simplified purification, as the phosphine (B1218219) oxide byproduct can be removed by filtration. researchgate.net The reaction conditions for this method typically involve heating the mixture in toluene at temperatures ranging from 50 to 120 °C for 3 to 8 hours. researchgate.net

The CeCl₃·7H₂O/NaI system in acetonitrile (B52724) has been reported as a mild and efficient method for the conversion of a variety of alcohols to their corresponding iodides. cmu.edu This system is noted for being cost-effective and utilizing non-toxic reagents. cmu.edu The proposed mechanism involves the coordination of the cerium Lewis acid to the alcohol's oxygen, creating a good leaving group that is subsequently displaced by the iodide ion. cmu.edu

The use of thioiminium salts, such as N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, provides another selective method for converting primary and secondary alcohols to alkyl iodides under neutral conditions. organic-chemistry.org This method is advantageous due to the stability of the reagent and the minimal formation of byproducts, which simplifies the purification process. organic-chemistry.org

Comparative Analysis of Synthetic Strategies for Related Functionalized Alkyl Halides

The synthesis of functionalized alkyl iodides is a crucial transformation in organic chemistry, and various strategies have been developed to achieve this. nih.gov One of the most classic and widely used methods is the Finkelstein reaction. wikipedia.orgbyjus.comunacademy.com This Sₙ2 reaction involves the exchange of a halogen atom, typically a chloride or bromide, for an iodide. wikipedia.orgbyjus.com The reaction is often driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone. wikipedia.orgbyjus.com This method is particularly effective for primary halides and also works well for benzyl (B1604629) and allyl halides. wikipedia.org

Beyond the Finkelstein reaction, direct conversion of alcohols to alkyl iodides is a common approach. As discussed for this compound, reagents like triphenylphosphine/iodine are frequently employed. youtube.com Modifications of this system, such as using polymer-supported reagents, can simplify product isolation. researchgate.net

Other methods for synthesizing functionalized alkyl halides include:

From other alkyl halides: Besides the Finkelstein reaction, other halide exchange reactions can be performed. For example, alkyl fluorides can be converted to iodides using lithium iodide. organic-chemistry.org

From sulfonates: Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups and can be readily displaced by iodide ions. organic-chemistry.org This two-step process (alcohol to sulfonate, then to iodide) is a reliable alternative to direct iodination.

Radical reactions: Free radical halogenation can be used to functionalize alkanes, but it often lacks selectivity. byjus.com More recently, photocatalytic methods have been developed for the synthesis of functionalized alkyl halides. rsc.orgresearchgate.net

The choice of synthetic strategy depends on various factors, including the structure of the starting material, the presence of other functional groups, and the desired stereochemistry.

Synthesis of Key Precursors and Intermediates

Preparation of 3-Benzyloxy-1-propanol

3-Benzyloxy-1-propanol is typically synthesized from 1,3-propanediol (B51772) and benzyl chloride. chemicalbook.com This reaction is a Williamson ether synthesis, where the alkoxide of 1,3-propanediol acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.

A common procedure involves the dropwise addition of benzyl chloride to a solution of potassium hydroxide (B78521) in 1,3-propanediol and a solvent like xylene at an elevated temperature. Another reported method uses solid potassium hydroxide to remove trace moisture from the 1,3-propanediol before the addition of benzyl chloride at 90 °C, followed by heating to 130 °C. chemicalbook.com The use of an excess of 1,3-propanediol helps to minimize the formation of the dibenzylated diether byproduct.

The following table outlines a specific experimental procedure for the synthesis of 3-benzyloxy-1-propanol:

| Reagent | Molar Amount | Volume/Mass |

| 1,3-Propanediol | - | 304 g |

| Potassium Hydroxide | 2.0 m | 112 g |

| Benzyl Chloride | 1.0 m | 104 g |

| Xylene | - | 100 ml |

Table 2: Reagents and quantities for the synthesis of 3-benzyloxy-1-propanol.

The reaction mixture is typically heated for a couple of hours, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified by vacuum distillation to yield pure 3-benzyloxy-1-propanol. chemicalbook.com

Precursors for Related Functionalized Propane (B168953) Derivatives

This compound belongs to a broader class of functionalized propane derivatives that serve as essential building blocks in organic synthesis. The precursors for these compounds are varied, allowing for the introduction of diverse functional groups.

The primary precursor for this compound itself is 3-benzyloxy-1-propanol. scientificlabs.co.ukchemicalbook.comottokemi.com This alcohol can be selectively functionalized at the hydroxyl group. For instance, instead of iodination, it can be converted to other halides, such as 3-benzyloxypropyl bromide or chloride, by using appropriate halogenating agents. vulcanchem.comgoogle.com These halides are also valuable for alkylation reactions.

Another key precursor is the (3-benzyloxypropyl)triphenylphosphonium bromide, which is prepared from the corresponding 3-benzyloxypropyl halide. chemimpex.com This phosphonium (B103445) salt is a reagent for the Wittig reaction, a widely used method for forming carbon-carbon double bonds. chemimpex.com

Furthermore, various other substituted propanes act as precursors for related derivatives. These include 3-iodopropan-1-ol, 1-chloro-3-iodopropane, and 1-fluoro-3-iodopropane, which are used to introduce functionalized propyl chains onto different molecular scaffolds. rsc.org The synthesis of more complex structures, such as certain indoline (B122111) derivatives, utilizes precursors like 3-chloropropane methyl-phenoxide or 3-chloropropane benzoic ether. google.com The synthesis of chiral compounds can start from materials like 3-propylene halides, which are first converted to chiral intermediates such as (S)-1,2-glycol-3-iodopropane. google.com

The table below lists several precursors and the types of related functionalized propane derivatives they are used to synthesize.

| Precursor | Type of Derivative Synthesized | Reference |

|---|---|---|

| 3-Benzyloxy-1-propanol | This compound, Other 3-benzyloxypropyl halides | scientificlabs.co.ukchemicalbook.comottokemi.com |

| 3-Benzyloxypropyl bromide | (3-Benzyloxypropyl)triphenylphosphonium bromide, Alkylated indolines | chemimpex.com |

| 1-Chloro-3-iodopropane | Functionalized propyl chains | rsc.org |

| 3-Iodopropan-1-ol | Functionalized propyl chains with a terminal alcohol | rsc.org |

| 3-Propylene halides | (S)-1,2-glycol-3-iodopropane | google.com |

| Cyclopropanecarboxylic acid | 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid (via reaction with a benzyloxypropyl halide) | smolecule.com |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 3 Iodopropane

Nucleophilic Substitution Reactions at the Iodide Moiety

The primary carbon-iodine bond in 1-benzyloxy-3-iodopropane is susceptible to cleavage through nucleophilic attack, a cornerstone of its synthetic utility. Iodide is an excellent leaving group, facilitating substitutions with a wide variety of nucleophiles.

Stereochemical Course of Substitutions

Given that the carbon atom bearing the iodide in this compound is prochiral, the stereochemical outcome of a substitution reaction would be of significant interest if a chiral center were to be introduced. In the absence of a pre-existing chiral center on the propane (B168953) chain, reactions with achiral nucleophiles will produce an achiral product.

For primary alkyl halides such as this, nucleophilic substitution reactions predominantly proceed through an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of configuration at that carbon. While this compound itself is achiral, studies on analogous chiral primary iodides confirm that this inversion is typical. The transition state is a trigonal bipyramidal arrangement where the incoming nucleophile and the departing iodide are positioned at the axial positions.

Influence of the Benzyloxy Substituent on Reaction Selectivity

The benzyloxy group at the 3-position can exert a notable influence on the selectivity of nucleophilic substitution reactions. This influence is primarily electronic, although steric factors can also play a role. The ether oxygen can, under certain conditions, participate in the reaction, leading to the formation of cyclic intermediates or byproducts.

One of the key aspects of the benzyloxy group's influence is its potential for intramolecular participation. For instance, in the presence of a strong base, deprotonation of the carbon adjacent to the benzylic ether could potentially lead to subsequent intramolecular cyclization, competing with intermolecular substitution. However, the more common influence is the electronic effect of the ether oxygen, which can stabilize transition states or intermediates.

In reactions with ambident nucleophiles, the benzyloxy group can influence the regioselectivity of the attack. For example, in a reaction with a phenoxide nucleophile, substitution can occur at either the carbon or the oxygen of the phenoxide. The nature of the solvent and counter-ion can, in conjunction with the electronic effects of the distant benzyloxy group, shift the balance between C-alkylation and O-alkylation.

Radical Processes Involving the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in this compound (with a bond dissociation energy of approximately 209 kJ/mol) makes it a suitable precursor for the generation of carbon-centered radicals. These radicals can then participate in a variety of transformations, including atom transfer reactions and coupling processes.

Halogen Atom Transfer Reactions

These reactions are often key steps in radical chain reactions. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable trapping agent, the generated 3-benzyloxypropyl radical can be functionalized further.

Photocatalytic Activation in Radical Coupling Reactions

In recent years, visible-light photocatalysis has emerged as a powerful tool for the generation of radicals under mild conditions. This compound can be activated through photocatalytic cycles, typically involving a photosensitizer that, upon excitation with light, can engage in a single-electron transfer (SET) with the alkyl iodide.

For example, a photocatalyst such as tris(bipyridine)ruthenium(II) ([Ru(bpy)(_3)]) can be excited by blue light to a long-lived triplet state. This excited state is a potent reductant and can transfer an electron to this compound. This process leads to the formation of a radical anion, which rapidly fragments to release an iodide anion and the desired 3-benzyloxypropyl radical. This radical can then be used in various coupling reactions, for instance, with electron-rich arenes or other radical acceptors.

A representative example is the photocatalytic arylation of the 3-benzyloxypropyl radical with an electron-rich aromatic compound.

| Reactant 1 | Reactant 2 | Photocatalyst | Solvent | Product |

| This compound | 1,3,5-Trimethoxybenzene | fac-Ir(ppy)(_3) | Acetonitrile (B52724) | 1-(3-Benzyloxypropyl)-2,4,6-trimethoxybenzene |

This table illustrates a typical photocatalytic cross-coupling reaction where the 3-benzyloxypropyl radical, generated via photocatalytic activation, is trapped by an aromatic partner.

Elucidation of Radical-Polar Crossover Mechanisms

Reactions involving this compound can exhibit complex mechanisms that involve both radical and polar intermediates, known as radical-polar crossover mechanisms. In these pathways, a species may initially react as a radical but then be converted into a polar intermediate (or vice versa) before the final product is formed.

An example of such a crossover can be observed in certain transition-metal-catalyzed cross-coupling reactions. A 3-benzyloxypropyl radical, generated via an initial radical process, might be trapped by a low-valent transition metal complex. This trapping can lead to the formation of an organometallic species, which then undergoes further reaction, such as reductive elimination, in what is formally a polar step.

Conversely, a polar reaction, such as the formation of an organometallic reagent from this compound (e.g., a Grignard or organolithium reagent), can, under certain conditions (e.g., in the presence of certain transition metal catalysts), proceed via single-electron transfer steps, thus involving radical intermediates. The elucidation of these pathways often requires a combination of experimental techniques, including kinetic studies, radical clock experiments, and computational modeling, to distinguish between the competing radical and polar steps.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds in Organic Transformations

This compound is a valuable reagent in organic synthesis, primarily utilized as a three-carbon building block for the introduction of a benzyloxypropyl moiety. Its reactivity is dominated by the susceptibility of the carbon-iodine bond to nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the benzyl (B1604629) ether provides a stable protecting group for the hydroxyl functionality, which can be removed in later synthetic steps if required.

Carbon-Carbon Bond Formation

The primary route to forming carbon-carbon bonds using this compound involves its reaction as an electrophile with various carbon-based nucleophiles. These reactions are fundamental in elongating carbon chains and constructing more complex molecular skeletons.

A significant application is the alkylation of carbanions. wgtn.ac.nzsiue.edu Organometallic reagents, such as Grignard reagents, are potent nucleophiles that readily displace the iodide to form a new C-C bond. mnstate.edulibretexts.org For instance, the reaction of this compound with a suitable Grignard reagent (R-MgX) results in the formation of a new hydrocarbon chain with a terminal benzyloxypropyl group.

Another key strategy involves the alkylation of stabilized carbanions, such as those derived from malonic esters, β-ketoesters, or sulfones. In a notable example, this compound has been used in the total synthesis of Aigialomycin D, where it alkylates a sulfone-stabilized carbanion. wgtn.ac.nz This reaction highlights its utility in complex natural product synthesis.

Table 1: Representative Carbon-Carbon Bond Forming Reactions with this compound

| Nucleophile (Source) | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetonitrile | NaH | THF/DMF | 2-Phenyl-5-benzyloxypentanenitrile | ~85 |

| Diethyl malonate | NaOEt | EtOH | Diethyl 2-(3-benzyloxypropyl)malonate | ~90 |

| Phenyl-stabilized sulfone wgtn.ac.nz | n-BuLi | THF | Alkylated sulfone | - |

Note: Yields are approximate and can vary based on specific reaction conditions.

Carbon-Heteroatom Bond Formation

This compound is extensively used to form bonds between carbon and various heteroatoms, including oxygen, sulfur, and nitrogen. These reactions typically proceed via an SN2 mechanism. lscollege.ac.in

C-O Bond Formation (Ether Synthesis)

The Williamson ether synthesis is a classic and widely employed method for preparing ethers, and this compound is an excellent substrate for this reaction. lscollege.ac.inmasterorganicchemistry.comorganic-chemistry.org It reacts with alkoxides or phenoxides to form the corresponding ethers. vaia.com The reaction involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of this compound, displacing the iodide ion. masterorganicchemistry.com This method is highly efficient for creating both simple and complex ethers.

Table 2: Williamson Ether Synthesis using this compound

| Alcohol/Phenol | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenol | K₂CO₃ | Acetone | 1-Benzyloxy-3-phenoxypropane | >90 |

| 4-Methylphenol scribd.com | NaOH | Dichloromethane (PTC) | 1-Benzyloxy-3-(p-tolyloxy)propane | ~88 |

| Cyclohexanol | NaH | THF | (3-Benzyloxypropoxy)cyclohexane | ~85 |

PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

C-S Bond Formation (Thioether Synthesis)

The synthesis of thioethers, or sulfides, can be readily achieved by the reaction of this compound with a thiol or a thiolate salt. arkat-usa.org This reaction is analogous to the Williamson ether synthesis and provides a straightforward route to compounds containing a sulfur linkage. The reaction of a thiol with a base generates a highly nucleophilic thiolate anion, which then displaces the iodide from the propyl chain. researchgate.netresearchgate.net One-pot procedures starting from thiourea (B124793) and an alkyl halide are also common for synthesizing thioethers. arkat-usa.org

Table 3: Thioether Synthesis using this compound

| Thiol | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenol | NaH | DMF | (3-Benzyloxypropyl)(phenyl)sulfane | ~95 |

| Ethanethiol | Et₃N | Acetonitrile | (3-Benzyloxypropyl)(ethyl)sulfane | ~92 |

| Benzyl mercaptan | K₂CO₃ | Methanol | Benzyl(3-benzyloxypropyl)sulfane | ~90 |

C-N Bond Formation (Amine Synthesis)

N-alkylation of amines with alkyl halides is a fundamental method for the synthesis of secondary, tertiary, and quaternary amines. wikipedia.orgrsc.orgchemrxiv.org this compound serves as an effective alkylating agent for primary and secondary amines. organic-chemistry.org The reaction typically requires a base to neutralize the hydrogen iodide formed as a byproduct, or it can be carried out with an excess of the amine, which also acts as the base. A common issue with this method is the potential for overalkylation, but reaction conditions can often be controlled to favor monoalkylation. wikipedia.org

Table 4: N-Alkylation Reactions with this compound

| Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | K₂CO₃ | Acetonitrile | N-(3-Benzyloxypropyl)aniline | ~80 |

| Piperidine | Et₃N | THF | 1-(3-Benzyloxypropyl)piperidine | ~85 |

| Benzylamine | - (Excess Amine) | Ethanol | N-Benzyl-N-(3-benzyloxypropyl)amine | ~75 |

Advanced Applications of 1 Benzyloxy 3 Iodopropane in Organic Synthesis

Utility as a Versatile Building Block in Complex Molecular Architectures

In the realm of organic chemistry, building blocks are foundational molecular units used to construct more complex compounds. hilarispublisher.com 1-Benzyloxy-3-iodopropane exemplifies a superior building block due to its dual functionality. The terminal iodide serves as an excellent leaving group in nucleophilic substitution reactions, making it a potent electrophile for forming new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the benzyl (B1604629) ether provides robust protection for a three-carbon hydroxylated chain, which can be unveiled in a later synthetic step under specific deprotection conditions.

This dual nature allows for the clean and efficient introduction of a benzyloxypropyl moiety into a wide range of substrates. The reactivity of the iodide facilitates its use in various alkylation reactions, including those involving carbanions, enolates, and heteroatomic nucleophiles. For instance, it has been employed in the alkylation of unsaturated fatty acids. biosynth.com The stability of the benzyl ether ensures that the protected hydroxyl group remains intact throughout multiple synthetic steps, preventing unwanted side reactions. This reliability simplifies the synthesis of complex molecules by allowing chemists to focus on other transformations before revealing the alcohol functionality for further manipulation. This approach, which involves using pre-functionalized and stable modular blocks, streamlines the path to complex three-dimensional molecules and reduces waste generation. hilarispublisher.comillinois.edu

Strategic Applications in Target-Oriented Synthesis

Target-oriented synthesis (TOS) is a field focused on the de novo construction of a specific, often complex, molecule of interest, such as a natural product. In TOS, the choice of starting materials and building blocks is critical for an efficient and successful synthetic campaign.

The utility of this compound is prominently displayed in the total synthesis of complex natural products. A notable example is its application in the total synthesis of Aigialomycin D, a macrolide with interesting biological properties. wgtn.ac.nz In this synthetic route, this compound served as a key building block to install a required side chain onto a more complex intermediate. wgtn.ac.nz Specifically, it was used to alkylate an enolate, thereby forming a crucial carbon-carbon bond and introducing the three-carbon benzyloxy-protected chain in a single, efficient step. wgtn.ac.nz This strategic use highlights the compound's ability to deliver a significant molecular fragment with latent functionality precisely where needed.

Table 1: Application of this compound in Natural Product Synthesis

| Natural Product | Synthetic Step | Role of this compound |

| Aigialomycin D | Alkylation of an enolate intermediate. wgtn.ac.nz | Introduction of a C3-benzyloxypropyl side chain. wgtn.ac.nz |

A chemical scaffold is the core structure of a molecule, which can be decorated with various functional groups to create a library of compounds for biological screening. researchgate.net The introduction of specific side chains can be crucial for a molecule's interaction with biological macromolecules. uzh.ch this compound is used to introduce the benzyloxypropyl group, a structural motif present in various biologically active molecules.

Its application extends to the synthesis of important pharmaceutical precursors. For example, it has been used in the synthesis of pseudoephedrine, a widely used sympathomimetic drug. biosynth.com The compound's ability to alkylate amines and other nucleophiles makes it a valuable tool for modifying core heterocyclic structures, such as indoles, which are prevalent scaffolds in medicinal chemistry. nih.gov By introducing the benzyloxypropyl chain, chemists can create new analogues of known drugs or build novel scaffolds for screening, exploring how this particular structural unit influences biological activity. nih.gov

Table 2: Use in Building Biologically Relevant Structures

| Scaffold/Molecule Class | Synthetic Utility |

| Alkaloids (e.g., Pseudoephedrine) | Serves as a reagent to build up the carbon skeleton. biosynth.com |

| Modified Fatty Acids | Used in the alkylation of unsaturated fatty acids. biosynth.com |

| Heterocyclic Compounds | Introduction of a functionalized side chain to core structures. |

Development of New Synthetic Transformations Enabled by this compound

While this compound is most commonly employed as a substrate in established reactions, its structure is well-suited for use in modern, cutting-edge synthetic transformations. The development of new reactions often relies on robust and reliable test substrates, and the clear reactivity of the C-I bond and stability of the benzyl ether make this compound a useful probe for methodology development.

For instance, the development of novel C-H activation and functionalization reactions represents a major advance in synthetic chemistry. uzh.ch While a closely related substrate, 1-chloro-3-iodopropane, has been used in such C-H alkylation reactions, the benzyloxy- derivative is an ideal candidate for applying these powerful methods to the synthesis of complex alcohols. uzh.ch The iodopropyl moiety can participate in radical or transition-metal-catalyzed cross-coupling reactions, while the benzyloxy group ensures compatibility with a broad range of reaction conditions before its conversion to a free alcohol.

Furthermore, advanced fluorination techniques, such as oxidative desulfurization-fluorination, have been developed on substrates containing benzyloxy-aromatic structures, demonstrating the compatibility of the benzyl ether protecting group with oxidative and fluorinating reagents. oup.com The application of such novel transformations to building blocks like this compound opens new pathways for the synthesis of complex fluorinated molecules, which are of growing interest in medicinal and materials chemistry.

Advanced Spectroscopic Characterization Techniques for 1 Benzyloxy 3 Iodopropane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 1-Benzyloxy-3-iodopropane would exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the propane (B168953) chain.

The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (C₆H₅CH₂ O-) would likely resonate as a singlet around δ 4.5 ppm. The protons of the propyl chain are influenced by the adjacent oxygen and iodine atoms. The methylene group attached to the oxygen (-OCH₂ CH₂CH₂I) is expected to appear as a triplet at approximately δ 3.6 ppm. The central methylene group (-OCH₂CH₂ CH₂I) would likely be observed as a quintet around δ 2.1 ppm, being coupled to the two adjacent methylene groups. Finally, the methylene group attached to the iodine atom (-OCH₂CH₂CH₂ I) would be the most deshielded of the propyl protons, appearing as a triplet at approximately δ 3.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| C₆H₅ - | 7.2 - 7.4 | Multiplet |

| C₆H₅CH₂ -O- | ~4.5 | Singlet |

| -O-CH₂ -CH₂-CH₂-I | ~3.6 | Triplet |

| -O-CH₂-CH₂ -CH₂-I | ~2.1 | Quintet |

| -O-CH₂-CH₂-CH₂ -I | ~3.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in a unique chemical environment.

The aromatic carbons of the benzyl group would appear in the region of δ 127-138 ppm. The benzylic carbon (C₆H₅C H₂O-) is expected at approximately δ 73 ppm. The carbons of the propyl chain are influenced by the electronegativity of the attached oxygen and iodine atoms. The carbon attached to the oxygen (-OC H₂CH₂CH₂I) would likely resonate around δ 70 ppm. The central carbon (-OCH₂C H₂CH₂I) is expected at approximately δ 33 ppm. The carbon bearing the iodine atom (-OCH₂CH₂C H₂I) would be significantly shielded and is predicted to appear at a low chemical shift, around δ 3 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C ₆H₅- (quaternary) | ~138 |

| C ₆H₅- (CH) | 127 - 129 |

| C₆H₅C H₂-O- | ~73 |

| -O-C H₂-CH₂-CH₂-I | ~70 |

| -O-CH₂-C H₂-CH₂-I | ~33 |

| -O-CH₂-CH₂-C H₂-I | ~3 |

Advanced Two-Dimensional NMR Experiments

To further confirm the structural assignment of this compound and to establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to the signal of the carbon atom it is attached to in the ¹³C NMR spectrum, providing a definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, a correlation between the benzylic protons and the quaternary aromatic carbon would confirm the attachment of the benzyloxy group.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃IO), the calculated exact mass is 276.0011 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the methylene groups in the propyl and benzyl fragments are expected in the range of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong, characteristic absorption band for the C-O-C ether linkage is expected in the region of 1050-1150 cm⁻¹. pressbooks.publibretexts.orgopenstax.org

C-I stretching: The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

The presence of these characteristic bands would confirm the presence of the benzyl ether and iodoalkane functional groups within the molecule.

Complementary Spectroscopic Methods for Mechanistic Probing

To gain a comprehensive understanding of the reaction mechanisms involving this compound, a combination of spectroscopic techniques is often employed. Each method provides a unique piece of the mechanistic puzzle, and their synergistic use can lead to a detailed picture of the reaction pathway.

One powerful approach is the use of in situ monitoring techniques, where spectroscopic data is collected in real-time as the reaction proceeds. This allows for the direct observation of the consumption of reactants, the formation of products, and, crucially, the appearance and disappearance of any transient intermediates. Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can track changes in vibrational modes associated with specific functional groups, providing kinetic data and insights into bond-breaking and bond-forming events. For instance, in a nucleophilic substitution reaction at the iodopropane moiety, the disappearance of the C-I stretching vibration and the appearance of a new band corresponding to the bond formed with the incoming nucleophile could be monitored.

Stopped-flow spectroscopy , often coupled with UV-Vis or fluorescence detection, is another valuable tool for studying the kinetics of fast reactions involving this compound derivatives. researchgate.netrsc.orgmdpi.com This technique allows for the rapid mixing of reactants and the subsequent monitoring of changes in absorbance or emission on a millisecond timescale. researchgate.netmdpi.com By analyzing the kinetic data obtained at various reactant concentrations, detailed information about the reaction order and the rate-determining step can be ascertained. For reactions where a chromophore is either consumed or generated, this method is particularly effective.

Mass spectrometry (MS) , especially when coupled with electrospray ionization (ESI), offers unparalleled sensitivity for the detection and characterization of reaction intermediates, even at very low concentrations. By directly sampling the reaction mixture at different time points, ESI-MS can identify the mass-to-charge ratio of transient species, providing direct evidence for proposed intermediates. Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, yielding structural information that can help to confirm their identity.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful means to establish through-bond and through-space correlations between different nuclei in a molecule. In mechanistic studies, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unequivocally identify the structure of both stable products and, in some cases, long-lived intermediates. For complex reaction mixtures, these techniques are indispensable for resolving overlapping signals and providing unambiguous structural assignments.

The following table summarizes these complementary spectroscopic techniques and their specific applications in probing the reaction mechanisms of this compound and its derivatives.

| Spectroscopic Technique | Information Gained | Application to this compound Reactions |

| In Situ FTIR Spectroscopy | Real-time monitoring of functional group changes, kinetic data. | Tracking the disappearance of the C-I bond and the appearance of new bonds during substitution or elimination reactions. |

| Stopped-Flow UV-Vis/Fluorescence | Kinetics of fast reactions, determination of reaction order and rate constants. | Studying the kinetics of nucleophilic substitution reactions where a reactant or product contains a chromophore. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection and identification of transient reaction intermediates. | Observing cationic or anionic intermediates formed during substitution or elimination pathways. |

| Two-Dimensional NMR (2D NMR) | Unambiguous structural elucidation of products and stable intermediates. | Confirming the regiochemistry and stereochemistry of reaction products, and characterizing any isolable intermediates. |

By employing a combination of these advanced spectroscopic methods, a detailed and robust understanding of the reaction mechanisms governing the transformations of this compound and its derivatives can be achieved. This knowledge is critical for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired chemical outcomes.

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 3 Iodopropane Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the reactivity of organic molecules like 1-benzyloxy-3-iodopropane. These calculations can provide detailed information about the electronic structure and energetics of molecules, which is crucial for understanding and predicting their chemical behavior.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the prediction of viable reaction pathways and the identification of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. For this compound, which contains both an ether linkage and an alkyl iodide, several reaction types can be envisaged, such as nucleophilic substitution at the iodinated carbon or cleavage of the ether bond.

Computational studies on similar iodinated organic compounds and ethers have demonstrated the utility of DFT in elucidating reaction mechanisms. For instance, theoretical studies on the cleavage of ethers by strong acids show that the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com In the case of this compound, DFT calculations could be used to model the reaction with a nucleophile, predicting the structures and energies of reactants, intermediates, transition states, and products for both SN1 and SN2 pathways.

Illustrative Data Table: Calculated Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C₃H₆OBn···I]⁻ | +15.2 |

| Products | 1-Benzyloxy-3-nucelopropan + I⁻ | -10.5 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from DFT calculations. It is not based on published experimental or computational results for this specific reaction.

DFT calculations provide valuable insights into the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies, and atomic charges. This information is key to understanding the reactivity of this compound. For example, the calculation of partial atomic charges would likely reveal a significant positive charge on the carbon atom bonded to the iodine, making it susceptible to nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the sites of electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized on the C-I antibonding orbital, indicating that this is the site most likely to accept electrons from a nucleophile. Computational studies on various organic molecules have successfully used HOMO-LUMO analysis to explain their reactivity patterns.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -9.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Partial Charge on C-I | +0.15 e |

| Partial Charge on I | -0.15 e |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule plays a crucial role in its reactivity. This compound is a flexible molecule with several rotatable bonds. Molecular modeling and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule and identify its most stable conformers.

Conformational analysis involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This process can identify the low-energy conformers that are most likely to be present at a given temperature. Such studies are routinely performed for flexible molecules to understand their preferred shapes. mdpi.com For this compound, the orientation of the benzyloxy group relative to the propyl iodide chain would be a key focus of such an analysis.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This information can be important for understanding how the molecule might orient itself when approaching a reactant or a catalytic surface.

Mechanistic Probing through Advanced Computational Models

Beyond standard DFT calculations, more advanced computational models can be employed to probe the mechanisms of reactions involving this compound in greater detail. For example, combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to study reactions in solution, where the solvent can have a significant effect on the reaction energetics. In a QM/MM simulation, the reacting species are treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field.

Another advanced technique is the use of ab initio molecular dynamics (AIMD), where the forces on the atoms are calculated "on the fly" using quantum mechanics. This method can be used to simulate reaction dynamics and observe the bond-breaking and bond-forming processes directly. While computationally expensive, AIMD can provide invaluable insights into complex reaction mechanisms.

Theoretical studies on related systems, such as the formation of benzyne analogues from diiodo precursors, have utilized sophisticated computational methods to understand complex rearrangements and reaction pathways. nih.gov Similar advanced computational models could be applied to investigate, for example, the potential for intramolecular reactions or rearrangements in this compound under specific conditions.

Future Research Directions and Emerging Avenues for 1 Benzyloxy 3 Iodopropane

Discovery of Novel Reactivity Patterns and Synthetic Utilities

The inherent reactivity of the carbon-iodine bond in 1-Benzyloxy-3-iodopropane makes it a versatile substrate for a wide range of nucleophilic substitution reactions. The C-I bond is the least stable among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group. Future research is likely to focus on harnessing this reactivity in innovative ways to construct complex molecular architectures.

Key areas for exploration include:

Novel Coupling Reactions: Beyond standard Williamson ether synthesis, there is potential for developing new carbon-carbon and carbon-heteroatom bond-forming reactions. This could involve transition-metal-catalyzed cross-coupling reactions where the iodo-propane moiety acts as an electrophilic partner.

Organometallic Reagents: The conversion of this compound into organometallic reagents, such as Grignard or organolithium reagents, opens up avenues for its use as a nucleophilic building block. Subsequent reactions with a variety of electrophiles would lead to a diverse array of functionalized molecules.

Radical Chemistry: The weak C-I bond can be homolytically cleaved to generate alkyl radicals. The exploration of radical-mediated reactions, such as radical additions to alkenes or cyclization reactions, could provide new synthetic pathways.

A comparative table of potential synthetic transformations for this compound is presented below:

| Reaction Type | Reagent/Catalyst | Product Type | Potential Utility |

| Nucleophilic Substitution | Amines, Azides, Cyanides | Functionalized Propyl Benzyl (B1604629) Ethers | Building blocks for pharmaceuticals and agrochemicals |

| Cross-Coupling | Organoboranes, Organostannanes / Palladium catalyst | Alkylated and Arylated Propyl Benzyl Ethers | Synthesis of complex organic molecules |

| Organometallic Formation | Magnesium, Lithium | Grignard/Organolithium Reagents | Versatile nucleophilic intermediates |

| Radical Reactions | Radical Initiator (e.g., AIBN) | Various functionalized compounds | Access to alternative reaction pathways |

Implementation in Automated Synthesis and Flow Chemistry Systems

The transition from traditional batch synthesis to automated and continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. nih.gov this compound is a prime candidate for integration into such systems, particularly for alkylation reactions. rsc.orgresearchgate.net

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.org For instance, the alkylation of a substrate with this compound in a flow reactor can be optimized to minimize side reactions and facilitate in-line purification.

The table below outlines the potential benefits of using flow chemistry for reactions involving this compound compared to traditional batch methods:

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and mixing. rsc.org |

| Safety | Handling of potentially hazardous reagents in large quantities. | In-situ generation and immediate consumption of reactive intermediates in small volumes. nih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scaling by running the system for longer periods. nih.gov |

| Efficiency | Longer reaction times and often require workup and purification steps. | Reduced reaction times and potential for in-line purification, leading to higher throughput. |

The development of automated platforms could further accelerate the discovery of new reactions and the synthesis of compound libraries based on the this compound scaffold. nih.govresearchgate.net

Integration of Green Chemistry Principles in its Synthesis and Applications

Future research will undoubtedly focus on making the synthesis and use of this compound more environmentally benign. This involves applying the principles of green chemistry to minimize waste, reduce energy consumption, and use less hazardous substances.

The Williamson ether synthesis, a common method for preparing ethers, can be made greener by exploring alternative alkylating agents and reaction conditions. jk-sci.comwikipedia.org For example, using weaker alkylating agents at higher temperatures could reduce the formation of salt byproducts. acs.org

The following table summarizes how green chemistry principles can be applied to the lifecycle of this compound:

| Green Chemistry Principle | Application to this compound |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic solvents and reagents in its synthesis and reactions. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or supercritical fluids. |

| Design for Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based sources for the starting materials. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste. |

By integrating these principles, the environmental footprint associated with the production and application of this compound can be significantly reduced.

Interdisciplinary Research Expanding its Role in Chemical Biology and Materials Science

The unique bifunctional nature of this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of chemical biology and materials science.

Chemical Biology:

In chemical biology, molecules that can link two different entities are of great interest. bldpharm.comnih.gov this compound can serve as a flexible linker to connect a biologically active molecule to a probe, a surface, or another biomolecule. For example, after deprotection of the benzyl group to reveal a hydroxyl group and conversion of the iodo group to another functional handle, it could be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation. bldpharm.com

Materials Science:

The incorporation of this compound into polymer chains could lead to the development of new materials with tailored properties. The benzyloxy group can influence properties such as thermal stability and solubility, while the iodo group can serve as a point for further functionalization or cross-linking. The presence of iodine can also impart specific optical or electrical properties. samaterials.comyoutube.com

Potential applications in these interdisciplinary fields are summarized in the table below:

| Field | Potential Application | Role of this compound |

| Chemical Biology | Synthesis of bifunctional probes and PROTACs. bldpharm.com | Acts as a linker to connect two different molecular entities. nih.gov |

| Chemical Biology | Development of targeted drug delivery systems. | Covalent attachment to a drug molecule and a targeting ligand. |

| Materials Science | Synthesis of functional polymers. researchgate.netbeilstein-journals.org | Incorporation into polymer backbones to introduce specific functionalities. |

| Materials Science | Development of novel coatings and adhesives. | Post-polymerization modification via the iodo group to tune surface properties. |

| Materials Science | Creation of responsive materials. | The benzyloxy group can be a component of thermo-responsive polymers. researchgate.net |

The exploration of these emerging avenues will undoubtedly expand the utility and importance of this compound in the broader scientific landscape.

Q & A

Q. How can researchers statistically validate the purity and yield of this compound in kinetic studies?

- Methodological Answer :

- Calibration Curves : Use HPLC or GC with internal standards (e.g., n-dodecane) for quantification.

- Error Propagation : Calculate uncertainties in yield using the root-sum-square method.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

Transparent reporting of RSD (relative standard deviation) and confidence intervals enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.